molecular formula C12H5ClF3NO2 B14597952 6-(Trifluoromethyl)-4H-furo[3,2-B]indole-2-carbonyl chloride CAS No. 61088-25-3

6-(Trifluoromethyl)-4H-furo[3,2-B]indole-2-carbonyl chloride

Cat. No.: B14597952
CAS No.: 61088-25-3
M. Wt: 287.62 g/mol
InChI Key: YLFFRGWOQHFZJD-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)-4H-furo[3,2-B]indole-2-carbonyl chloride is a compound that features a trifluoromethyl group, a furoindole core, and a carbonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the metal-free oxidative trifluoromethylation of indoles using reagents like CF3SO2Na . This method selectively introduces the trifluoromethyl group to the indole at the C2 position under mild conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of reagents and solvents would be optimized for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)-4H-furo[3,2-B]indole-2-carbonyl chloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions, nucleophiles like amines or alcohols are used.

    Oxidizing Agents: For oxidation reactions, agents like potassium permanganate or hydrogen peroxide can be employed.

    Reducing Agents: For reduction reactions, agents like sodium borohydride or lithium aluminum hydride are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the carbonyl chloride group can yield amides or esters, while coupling reactions can produce more complex aromatic compounds.

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)-4H-furo[3,2-B]indole-2-carbonyl chloride involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The carbonyl chloride group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function or altering their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Trifluoromethyl)-4H-furo[3,2-B]indole-2-carbonyl chloride is unique due to the combination of its trifluoromethyl group, furoindole core, and carbonyl chloride functional group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

61088-25-3

Molecular Formula

C12H5ClF3NO2

Molecular Weight

287.62 g/mol

IUPAC Name

6-(trifluoromethyl)-4H-furo[3,2-b]indole-2-carbonyl chloride

InChI

InChI=1S/C12H5ClF3NO2/c13-11(18)9-4-8-10(19-9)6-2-1-5(12(14,15)16)3-7(6)17-8/h1-4,17H

InChI Key

YLFFRGWOQHFZJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NC3=C2OC(=C3)C(=O)Cl

Origin of Product

United States

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